molecular formula C15H21FN2O B6099925 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide

1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide

Cat. No. B6099925
M. Wt: 264.34 g/mol
InChI Key: VKPHURPXJFTRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide, also known as FL-118, is a novel synthetic compound that has been gaining attention in the field of cancer research. It is a potent analgesic and anti-tumor agent with a unique mechanism of action that sets it apart from traditional chemotherapy drugs. In

Mechanism of Action

1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide exerts its anti-tumor effects through multiple mechanisms, including the inhibition of DNA synthesis, activation of the p53 pathway, and induction of oxidative stress. It also targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This compound's analgesic effects are thought to be mediated through the activation of the mu-opioid receptor and inhibition of the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It also increases reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis. In animal models, this compound has been shown to reduce pain sensitivity and improve quality of life.

Advantages and Limitations for Lab Experiments

1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potent anti-tumor activity, unique mechanism of action, and ability to sensitize cancer cells to radiation therapy. However, its low solubility and poor pharmacokinetic properties can limit its effectiveness in vivo.

Future Directions

For 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide research include improving its pharmacokinetic properties, exploring its potential as a combination therapy with other anti-cancer agents, and investigating its analgesic effects in human clinical trials.
In conclusion, this compound is a novel synthetic compound with potent anti-tumor and analgesic effects. Its unique mechanism of action and ability to sensitize cancer cells to radiation therapy make it a promising candidate for cancer treatment. Further research is needed to fully understand its efficacy and safety in clinical trials.

Synthesis Methods

1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-fluoroacetophenone with methylmagnesium bromide to form 2-(2-fluorophenyl)-1-methylethanol. This intermediate is then converted to the corresponding piperidinecarboxamide through a series of reactions involving acylation and cyclization.

Scientific Research Applications

1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to radiation therapy. This compound has also demonstrated potent analgesic effects in animal models of pain.

properties

IUPAC Name

1-[1-(2-fluorophenyl)propan-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(10-13-4-2-3-5-14(13)16)18-8-6-12(7-9-18)15(17)19/h2-5,11-12H,6-10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPHURPXJFTRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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